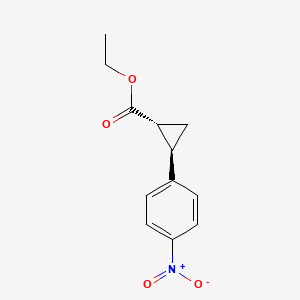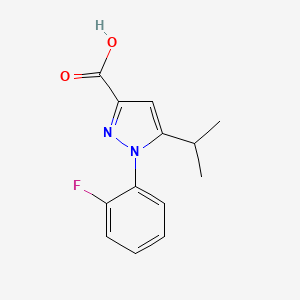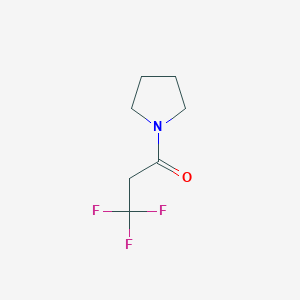
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-1-(pyrrolidin-1-yl)propan-1-one, also known as TFMPP, is an analog of the popular recreational drug MDMA, more commonly known as ecstasy. It is a synthetic compound that has been used in scientific research due to its similarity to MDMA and its ability to act as a selective serotonin reuptake inhibitor (SSRI). TFMPP has been studied in a number of areas, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Mécanisme D'action
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one acts as an SSRI, meaning it inhibits the reuptake of serotonin in the brain. This leads to an increase in the amount of serotonin in the brain, which can produce a variety of effects, such as improved mood, increased energy, and improved concentration. Additionally, this compound has been shown to act as an agonist at serotonin receptors, which can lead to further effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Most notably, it has been shown to increase the amount of serotonin in the brain, which can lead to improved mood, increased energy, and improved concentration. Additionally, this compound has been shown to act as an agonist at serotonin receptors, which can lead to further effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one in lab experiments is its similarity to MDMA, which makes it an ideal candidate for studying the effects of MDMA on the brain and behavior. Additionally, it is relatively easy to synthesize and has been shown to have a variety of biochemical and physiological effects. However, one of the major limitations of using this compound in lab experiments is its potential for toxicity, as it has been shown to cause liver damage in animal studies.
Orientations Futures
There are a number of potential future directions for research involving 3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one. One potential direction is to further study its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, such as in the treatment of depression or anxiety. Additionally, further research could be done to explore the potential for this compound to act as a pro-drug for MDMA, as well as its potential for toxicity. Finally, further research could also be done to explore the potential for this compound to interact with other drugs, such as alcohol or other drugs of abuse.
Méthodes De Synthèse
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one is typically synthesized from a precursor, 1-(3-chlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one, also known as CPFPP. The synthesis process begins with the formation of a Grignard reagent, which is then reacted with CPFPP in an aqueous solution. The reaction is then followed by a catalytic hydrogenation to form the desired product, this compound.
Applications De Recherche Scientifique
3,3,3-trifluoro-1-(pyrrolidin-1-yl)propan-1-one has been used in a variety of scientific research applications, including studies of its mechanism of action and biochemical and physiological effects. It has also been used to study the effects of SSRIs on behavior and cognition. Additionally, it has been used to study the effects of MDMA on the brain and behavior.
Propriétés
IUPAC Name |
3,3,3-trifluoro-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-6(12)11-3-1-2-4-11/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYSPGNCXLTZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)

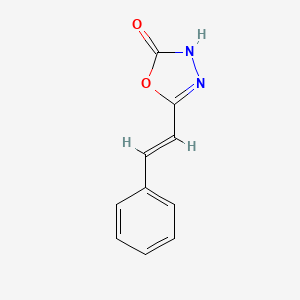
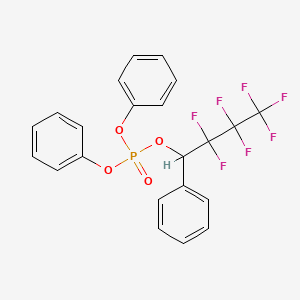
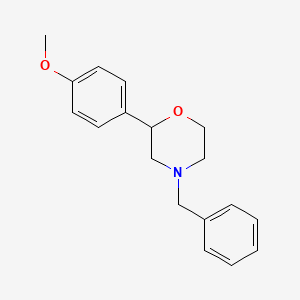
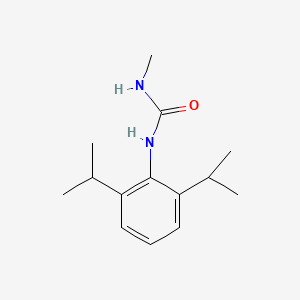
![N'-hydroxy-1-methyl-4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]piperidine-4-carboximidamide](/img/structure/B6615600.png)
![ethyl 3-[(2-fluorophenyl)imino]butanoate](/img/structure/B6615607.png)
![2-[(1E)-3,5,5-trimethylcyclohex-2-en-1-ylidene]acetaldehyde](/img/structure/B6615610.png)
